3-Hydroxy-2-methoxybenzenesulfonamide
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Overview
Description
3-Hydroxy-2-methoxybenzenesulfonamide is an organic compound characterized by the presence of a hydroxyl group, a methoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methoxybenzenesulfonamide typically involves the sulfonation of 3-Hydroxy-2-methoxybenzene (also known as guaiacol) with sulfonamide reagents. One common method is the reaction of guaiacol with chlorosulfonic acid, followed by the addition of ammonia to introduce the sulfonamide group. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 3-methoxybenzenesulfonic acid.
Reduction: Formation of 3-Hydroxy-2-methoxybenzeneamine.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
3-Hydroxy-2-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, forming a coordination bond with the zinc ion and making hydrogen bonds and hydrophobic contacts with other parts of the enzyme . This interaction disrupts the enzyme’s activity, leading to its inhibitory effects.
Comparison with Similar Compounds
- 2-Hydroxy-3-methoxybenzenesulfonamide
- 3-Hydroxy-4-methoxybenzenesulfonamide
- 3-Hydroxy-2-ethoxybenzenesulfonamide
Comparison: 3-Hydroxy-2-methoxybenzenesulfonamide is unique due to the specific positioning of its functional groups, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different inhibitory strengths and selectivity towards various enzymes, making it a valuable compound for targeted applications in medicinal chemistry and biochemistry.
Properties
CAS No. |
1243281-24-4 |
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Molecular Formula |
C7H9NO4S |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
3-hydroxy-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H9NO4S/c1-12-7-5(9)3-2-4-6(7)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
InChI Key |
LSZOQAGHGKCRLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1S(=O)(=O)N)O |
Origin of Product |
United States |
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